molecular formula C9H12N2 B12957602 2-(Azetidin-3-yl)-3-methylpyridine

2-(Azetidin-3-yl)-3-methylpyridine

Cat. No.: B12957602
M. Wt: 148.20 g/mol
InChI Key: GKQVYIOBIVKBPW-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-3-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 3 and an azetidine ring (a four-membered nitrogen-containing heterocycle) attached at position 2. The azetidine moiety introduces conformational rigidity, which is advantageous in medicinal chemistry for modulating target binding and pharmacokinetic properties .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

2-(azetidin-3-yl)-3-methylpyridine

InChI

InChI=1S/C9H12N2/c1-7-3-2-4-11-9(7)8-5-10-6-8/h2-4,8,10H,5-6H2,1H3

InChI Key

GKQVYIOBIVKBPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods to synthesize azetidines, including 2-(Azetidin-3-yl)-3-methylpyridine, is through the aza Paternò–Büchi reaction. This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

  • Therapeutic Potential : Research indicates that 2-(Azetidin-3-yl)-3-methylpyridine may possess antibacterial and antiviral properties. It is being explored as a candidate for treating various infections due to its ability to interact with specific biological targets and disrupt essential cellular processes.
  • Neurological Disorders : The compound has been investigated for its role as a positive allosteric modulator of metabotropic glutamate receptors (mGluR). This modulation may help in the treatment of central nervous system disorders such as epilepsy and schizophrenia by normalizing excessive glutamatergic neurotransmission .
  • Hybridization Strategies : Recent studies have employed molecular hybridization techniques, combining the azetidine structure with other pharmacophores to improve activity and metabolic stability. For instance, the development of spiro-oxindole piperidines has shown promising results in enhancing pharmacological profiles .

Synthetic Applications

  • Building Block in Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds, facilitating the development of novel pharmaceuticals and agrochemicals.
  • Chemical Reactions : this compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions are essential for creating derivatives with tailored properties for specific applications in medicinal chemistry.

Case Study 1: Antibacterial Activity

In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial enzyme systems critical for cell wall synthesis, leading to cell lysis and death .

Case Study 2: Neurological Applications

A study focused on the effects of this compound in animal models indicated its potential to reduce nicotine self-administration and improve cognitive performance in attention tests. These findings suggest its utility in managing addiction and cognitive deficits associated with neurological disorders .

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt protein synthesis, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differentiating features:

Compound Name Structure Highlights Molecular Weight Key Properties/Applications Reference
2-(Azetidin-3-yl)-3-methylpyridine Pyridine with methyl (C3) and azetidine (C2) ~163.22 (estimated) Predicted lower Log Kow due to polar azetidine; potential bioactivity
5-(Azetidin-3-yloxy)-2-methylpyridine Pyridine with methyl (C2) and azetidine-oxy (C5) 164.21 CAS 1400762-70-0; used in synthetic intermediates
[2-(Azetidin-1-yl)pyridin-3-yl]methanamine Azetidine (C2) and methanamine (C3) on pyridine 163.22 CAS 1024003-57-3; LogP = 1.52; potential CNS-targeting agent
3-Methylpyridine (Picoline) Methyl at C3 on pyridine 93.13 Log Kow = 0.42; common ligand in coordination chemistry
3-Acetylpyridine Acetyl group at C3 on pyridine 121.14 Log Kow = 0.42; used in flavor/fragrance industries

Key Observations :

  • Substitution Position: The placement of azetidine (C2 vs. C5) significantly impacts molecular geometry and electronic properties.
  • Polarity : Azetidine-containing compounds exhibit lower hydrophobicity (LogP ~1.5–2.0) compared to acetylated derivatives like 3-acetylpyridine (LogP = 0.42) .
Physicochemical Properties
  • Melting Point: Pyridine derivatives with bulky substituents (e.g., 2-amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridines) exhibit high melting points (268–287°C) due to strong intermolecular forces . This compound likely has a moderate melting point (~150–200°C) given its smaller substituents.
  • Solubility: The polar azetidine group enhances aqueous solubility compared to non-polar analogs like 3-methylpyridine.

Biological Activity

2-(Azetidin-3-yl)-3-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features an azetidine ring fused with a pyridine structure, which contributes to its unique reactivity and interaction with biological targets. The presence of both the azetidine and pyridine rings allows for diverse interactions, potentially influencing various biochemical pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The azetidine ring may inhibit enzymes by binding to their active sites, thus disrupting normal enzymatic functions.
  • Receptor Modulation : This compound has shown potential in modulating neurotransmitter receptors, particularly GABA receptors, which are crucial for neurological functions.

Antiproliferative Effects

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown moderate to strong cytotoxicity in human breast cancer (MCF-7) and lung cancer (H-460) cell lines.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Effect
MCF-712.5Moderate
H-46010.0Strong
HEK293T20.0Low

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The growth inhibition was dose-dependent, indicating its potential as a therapeutic agent for bacterial infections.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli15 µg/mL
Staphylococcus aureus10 µg/mL

Case Studies

  • Neurological Disorders : A study explored the effects of this compound on neurodegenerative disorders. It was found to enhance GABAergic transmission, potentially offering therapeutic benefits for conditions like anxiety and epilepsy .
  • Cancer Treatment : In a recent investigation, the compound was tested alongside established chemotherapeutics. It showed synergistic effects when combined with other anticancer agents, suggesting its utility in combination therapies .

Research Findings

Recent studies have employed various methods to assess the biological activity of this compound:

  • In Silico Studies : Predictive modeling indicated potential toxicological effects and highlighted pathways involved in its pharmacological action.
  • In Vitro Assays : MTT assays confirmed the cytotoxic effects on cancer cell lines, while antimicrobial tests validated its efficacy against pathogenic bacteria .

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